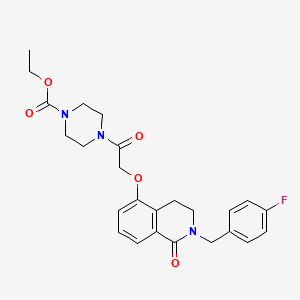

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O5/c1-2-33-25(32)28-14-12-27(13-15-28)23(30)17-34-22-5-3-4-21-20(22)10-11-29(24(21)31)16-18-6-8-19(26)9-7-18/h3-9H,2,10-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLIKWPHGWUTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit various biological activities, particularly in the context of targeting specific enzymes and receptors involved in disease processes. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The presence of a fluorobenzyl group may enhance its lipophilicity and bioavailability.

1. Enzyme Inhibition

Recent studies have highlighted the potential of piperazine and tetrahydroisoquinoline derivatives as inhibitors of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways implicated in various hematological malignancies. For instance, derivatives similar to this compound have shown promising inhibition profiles against BTK in vitro.

Table 1: Inhibition Data of Related Compounds

| Compound | % Inhibition at 20 μM | IC50 (μM) |

|---|---|---|

| 6a | 14 | ND |

| 6b | 85 | 3.17 |

| 6c | 83 | ND |

| Ibrutinib | - | 0.0002 |

The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine moiety can significantly affect inhibitory potency. For example, adding specific substituents on the tetrahydroisoquinoline scaffold can enhance selectivity against BTK while minimizing off-target effects.

2. Antiproliferative Activity

In vivo studies using xenograft models have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects on hematological tumor cell lines. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

The proposed mechanism involves the covalent modification of critical cysteine residues in BTK, leading to irreversible inhibition. This characteristic is particularly advantageous for achieving prolonged therapeutic effects with potentially reduced dosing frequency.

Case Studies

A notable study explored the effects of a related compound in a Raji xenograft mouse model. The results indicated that treatment with the compound resulted in substantial tumor regression compared to controls (p < 0.05), highlighting its potential as an effective therapeutic agent against B-cell malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.